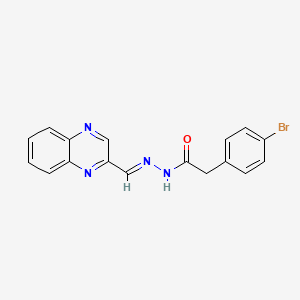
2-(4-bromophenyl)-N'-(2-quinoxalinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N'-(2-quinoxalinylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C17H13BrN4O and its molecular weight is 369.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.02727 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Yadav et al. (2015) studied the corrosion inhibition of mild steel in acidic solutions by synthesized acetohydrazides. These inhibitors showed good efficiency for mild steel protection, attributed to the adsorption of inhibitor molecules on the steel surface, as confirmed by Atomic Force Microscopy (AFM), Scanning Electron Microscope (SEM), and Energy Dispersion X-ray Spectroscopy (EDX) observations. Theoretical calculations supported these findings, showing consistency between experimental and theoretical data (Yadav et al., 2015).
Theoretical Studies on Corrosion Inhibition
A theoretical study by Zarrouk et al. (2014) on quinoxalines, including derivatives similar to the compound , as corrosion inhibitors for copper in nitric acid, utilized quantum chemical calculations. The study aimed to determine the relationship between molecular structure and inhibition efficiency, finding theoretical results consistent with experimental data, thus underscoring the potential of such compounds in corrosion inhibition (Zarrouk et al., 2014).
Asymmetric Hydrogenation
Imamoto et al. (2012) prepared enantiomers of compounds related to "2-(4-bromophenyl)-N'-(2-quinoxalinylmethylene)acetohydrazide" for use in asymmetric hydrogenation of functionalized alkenes. These compounds, when used as ligands in rhodium complexes, exhibited high catalytic activities and enantioselectivities, demonstrating their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Microwave-Assisted Synthesis
Achutha et al. (2013) reported on the microwave-assisted synthesis of quinoxaline-incorporated Schiff bases, highlighting a method that is more efficient, yields higher, and is more environmentally friendly than conventional heating methods. These compounds were evaluated for antitubercular and anti-inflammatory activities, showcasing the biological relevance of quinoxaline derivatives (Achutha et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-quinoxalin-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-13-7-5-12(6-8-13)9-17(23)22-20-11-14-10-19-15-3-1-2-4-16(15)21-14/h1-8,10-11H,9H2,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNPAVOYCBCHOX-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=N/NC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)
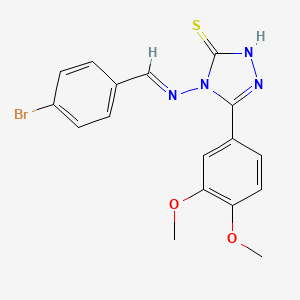
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)
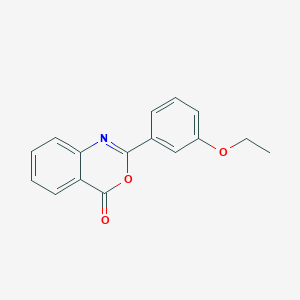
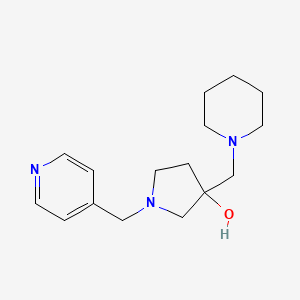
![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)
![N-{4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5540705.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
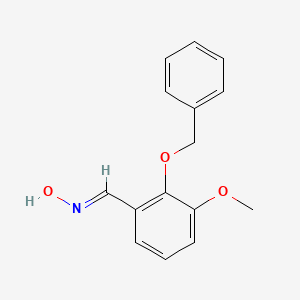
![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)
![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

